1-Benzyl-4-(iodomethyl)piperidin-3-ol
Description
1-Benzyl-4-(iodomethyl)piperidin-3-ol is a substituted piperidine derivative characterized by a benzyl group at the 1-position, an iodomethyl group at the 4-position, and a hydroxyl group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter receptors, particularly acetylcholine receptors . Its synthesis typically involves reductive amination or alkylation steps, as evidenced by analogous piperidine derivatives discussed in the literature .
The iodomethyl substituent introduces unique reactivity, such as susceptibility to nucleophilic substitution, which differentiates it from hydroxymethyl or methyl derivatives. This property may influence its pharmacokinetic profile and binding interactions in biological systems .
Properties
Molecular Formula |
C13H18INO |
|---|---|
Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-benzyl-4-(iodomethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H18INO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
NMFPIQSNXSTFBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1CI)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-(iodomethyl)piperidin-3-ol typically involves several steps. One common method includes the iodination of 1-benzylpiperidin-3-ol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring to ensure the desired product is obtained in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-Benzyl-4-(iodomethyl)piperidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-Benzyl-4-(iodomethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(iodomethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The table below compares key physicochemical properties of 1-Benzyl-4-(iodomethyl)piperidin-3-ol with structurally related piperidine derivatives:
Key Observations :
Spectroscopic and Computational Insights
- FT-IR and NMR : The iodomethyl group in 1-Benzyl-4-(iodomethyl)piperidin-3-ol is expected to produce distinct C-I stretching vibrations (~500 cm⁻¹) and deshielded proton signals in NMR due to iodine’s electronegativity .
- HOMO-LUMO Analysis: Compared to 1-Benzyl-4-(N-Boc-amino)piperidine, the iodomethyl substituent likely lowers the HOMO-LUMO gap, increasing chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
